
Y4R agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Y4R agonist-1 is a potent agonist of the neuropeptide Y4 receptor, exhibiting a high affinity with an inhibition constant (K_i) value of 0.048 nM . The Y4 receptor is part of the neuropeptide Y receptor family, which includes Y1, Y2, Y4, and Y5 receptors. These receptors are involved in various physiological processes, including the regulation of food intake, energy expenditure, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y4R agonist-1 involves the incorporation of specific amino acids and peptide sequences. One of the synthetic routes includes the use of carbamoylated arginine and aza-amino acids into oligopeptides derived from the C-termini of endogenous agonists . The reaction conditions typically involve peptide coupling reactions, which are carried out under controlled temperature and pH conditions to ensure the correct formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by purification to obtain the final product .
Chemical Reactions Analysis
Arginine Substitutions
Replacing Arg residues with Ala or carbamoylated derivatives significantly impacted activity:
Modification | Y4R Affinity (K<sub>i</sub>, nM) | Functional Activity (EC<sub>50</sub>, nM) |
---|---|---|
(2R,7R)-1 (parent) | 0.33 ± 0.05 | 0.62 ± 0.08 (Ca<sup>2+</sup> assay) |
Arg→Ala (single) | 12.5 ± 1.8 | Partial agonism (α = 0.32) |
Arg→N<sup>ω</sup>-carbamoyl-Arg | 19.5 ± 2.1 | Full agonism (α = 0.94) |
Aza-Amino Acid Incorporation
Introducing aza-Leu or aza-Arg improved metabolic stability while retaining potency:
-
Aza-Leu analogue (2R,7R)-26 : K<sub>i</sub> = 30.8 nM, EC<sub>50</sub> = 7.4 nM (β-arrestin recruitment) .
-
Aza-Arg derivative 29 : 2.87 nM affinity, 83% receptor internalization efficacy .
Small-Molecule Agonist Development
High-throughput screening identified Niclosamide derivatives as Y4R-positive allosteric modulators (PAMs):
-
Niclosamide : Increased Y4R signaling by 144% (1 μM) with minimal off-target effects on Y1/Y2/Y5 receptors .
-
VU0244224 : Enhanced PP-induced IP<sub>3</sub> accumulation (127% efficacy) but showed subtype selectivity .
β-Arrestin Recruitment
Compound | βArr1 EC<sub>50</sub> (nM) | βArr2 EC<sub>50</sub> (nM) | Internalization EC<sub>50</sub> (nM) |
---|---|---|---|
(2R,7R)-1 | 760 ± 110 | 490 ± 76 | 230 ± 35 |
PF-06883365 | 250 ± 33 | 610 ± 210 | Not tested |
Exenatide (control) | 14 ± 2.3 | 9 ± 0.7 | 0.60 ± 0.21 |
In Vivo Stability
-
Half-life : Dimeric agonists showed prolonged stability (>6 hours in serum) compared to monomeric peptides (t<sub>1/2</sub> < 30 min) .
-
Metabolic sites : Proteolytic cleavage at Leu residues was mitigated via d-amino acid substitution (e.g., d-Tyr at position 2) .
Recent Advances in Structural Optimization
Scientific Research Applications
Y4R agonist-1 has several scientific research applications, including:
Chemistry: Used as a tool to study peptide-receptor interactions and to develop new peptide-based drugs.
Biology: Investigated for its role in regulating food intake, energy expenditure, and metabolism.
Industry: Used in the development of new pharmaceuticals targeting the neuropeptide Y receptor family.
Mechanism of Action
Y4R agonist-1 exerts its effects by binding to the neuropeptide Y4 receptor, which is a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate various physiological processes. The primary molecular targets include the Y4 receptor and associated G proteins, which mediate the downstream effects on metabolism and energy expenditure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other agonists and antagonists of the neuropeptide Y receptor family, such as:
- Y1R agonists
- Y2R agonists
- Y5R agonists
Uniqueness
Y4R agonist-1 is unique due to its high affinity and selectivity for the Y4 receptor, making it a potent tool for studying the specific functions of this receptor. Compared to other neuropeptide Y receptor agonists, this compound has shown promising potential as a therapeutic agent for obesity and metabolic disorders .
Properties
Molecular Formula |
C51H80N18O11 |
---|---|
Molecular Weight |
1121.3 g/mol |
IUPAC Name |
(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide |
InChI |
InChI=1S/C51H80N18O11/c1-29(2)26-38(46(78)64-35(9-6-24-60-49(55)56)44(76)66-37(42(52)74)27-30-11-15-32(70)16-12-30)67-45(77)36-10-7-25-61-50(57)69-51(80)62-22-4-3-21-58-40(72)19-20-41(73)63-34(8-5-23-59-48(53)54)43(75)68-39(47(79)65-36)28-31-13-17-33(71)18-14-31/h11-18,29,34-39,70-71H,3-10,19-28H2,1-2H3,(H2,52,74)(H,58,72)(H,63,73)(H,64,78)(H,65,79)(H,66,76)(H,67,77)(H,68,75)(H4,53,54,59)(H4,55,56,60)(H4,57,61,62,69,80)/t34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
HRFROEUEVCIDOO-BGBFCPIGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.